molecular formula C11H19NO7P2 B563728 Tetramethyl Risedronate CAS No. 919355-29-6

Tetramethyl Risedronate

Cat. No.: B563728
CAS No.: 919355-29-6
M. Wt: 339.221
InChI Key: AXCRKMZJULTTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl Risedronate is a chemical compound with the molecular formula C11H19NO7P2 and a molecular weight of 339.22 g/mol . It is a derivative of risedronate, a bisphosphonate used primarily in the treatment of osteoporosis and other bone diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Risedronate involves the reaction of risedronic acid with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl Risedronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Osteoporosis Treatment

Tetramethyl Risedronate has been extensively studied for its efficacy in treating osteoporosis, particularly in postmenopausal women and patients undergoing glucocorticoid therapy. Clinical trials have demonstrated significant improvements in bone mineral density and reductions in fracture incidence.

Key Findings:

  • In a randomized controlled trial involving 4,873 patients with postmenopausal osteoporosis, treatment with Risedronate resulted in a 65% reduction in vertebral fracture incidence after one year compared to placebo .
  • A similar study indicated that Risedronate improved bone mineral density at critical sites such as the lumbar spine and femoral neck .
StudyPopulationTreatmentOutcome
Trial 14,873 womenRisedronate 5 mg/day65% reduction in vertebral fractures
Trial 29331 elderly womenRisedronate + CalciumReduced hip fracture risk

Cancer Therapy

Recent research has explored the potential of this compound as an adjuvant in cancer therapy. A notable study developed a risedronate-manganese nanosystem that enhances the efficacy of radiation therapy by inducing immunogenic cell death.

Key Findings:

  • The risedronate-manganese nanobelts exhibited enhanced T2 magnetic resonance imaging performance and catalyzed oxidative stress to promote tumor cell death .
  • This approach not only improved local tumor control but also activated systemic immune responses against tumors, suggesting a dual role in both imaging and therapeutic applications.
ApplicationMechanismResult
Cancer ImmunotherapyEnhances RT-mediated immune responseImproved tumor control and immune activation

Orthodontic Applications

This compound's effects on bone metabolism have implications in orthodontics, particularly regarding tooth movement and retention. Studies have shown that it can impair orthodontic tooth movement by decreasing osteoclast activity.

Key Findings:

  • In rodent models, administration of Risedronate resulted in a significant decrease in tooth movement and relapse rates due to reduced bone resorption .
  • A case report highlighted its potential use as a topical agent to stabilize teeth during orthodontic treatment.
StudyModelTreatmentOutcome
Rodent Study 1RatsRisedronate administrationDecreased orthodontic movement
Case ReportHumanTopical applicationImproved tooth retention

Mechanism of Action

Tetramethyl Risedronate exerts its effects by binding to bone hydroxyapatite, a major component of bone mineral. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of the mevalonate pathway, which is crucial for osteoclast function and survival . This results in decreased bone resorption and increased bone density .

Comparison with Similar Compounds

    Risedronate: The parent compound, used clinically for osteoporosis treatment.

    Alendronate: Another bisphosphonate with similar bone-targeting properties.

    Ibandronate: Known for its potent anti-resorptive effects.

Uniqueness: Tetramethyl Risedronate is unique due to its enhanced methylation, which may improve its bioavailability and bone-targeting capabilities compared to its parent compound, risedronate. The additional methyl groups can potentially increase its solubility and stability, making it a valuable compound for advanced research applications .

Biological Activity

Tetramethyl Risedronate is a synthetic analog of risedronate, classified as a nitrogen-containing bisphosphonate (N-BP). This compound has garnered attention for its potential applications in the treatment of bone-related disorders, particularly osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and its safety profile.

This compound, like other bisphosphonates, functions primarily by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, leading to the internalization of the drug by osteoclasts during bone remodeling. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), which is crucial in the mevalonate pathway responsible for protein prenylation. This inhibition disrupts the cytoskeletal organization of osteoclasts, resulting in reduced bone resorption activity and promoting an overall increase in bone density .

Safety Profile

The safety profile of this compound is expected to be similar to that of risedronate based on its pharmacological class. Common adverse effects associated with bisphosphonates include gastrointestinal discomfort and acute phase reactions (e.g., flu-like symptoms). However, studies indicate that serious adverse events are relatively rare:

  • Adverse Events : In an analysis of multiple studies, risedronate showed no significant difference in withdrawal rates due to adverse events compared to placebo (RR 0.98; 95% CI 0.90 to 1.07) .
  • Long-term Safety : Concerns regarding rare but serious complications such as osteonecrosis of the jaw and atypical femoral fractures have been documented but remain infrequent .

Case Studies

  • Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women with prevalent vertebral fractures found that risedronate significantly reduced new vertebral fractures by 49% over three years (P<0.001) and improved BMD within six months .
  • Cancer-Related Bone Pain : Another study highlighted that N-BPs like risedronate effectively alleviate skeletal-related events and associated pain in cancer patients with bone metastases .

Data Tables

StudyPopulationDosageDurationVertebral Fracture ReductionNonvertebral Fracture ReductionBMD Increase
2458 women5 mg/day3 years41%39%Lumbar Spine: +5.4%
1226 women5 mg/day3 years49%33%Femoral Neck: +1.6%

Q & A

Basic Research Questions

Q. How is Tetramethyl Risedronate synthesized and characterized in preclinical studies?

  • Methodological Answer: Synthesis typically involves phosphonate esterification under controlled conditions, with characterization via high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Preclinical studies in rodent models utilize cross-over designs to evaluate pharmacokinetics (e.g., tissue distribution via radiolabeled tracers like (14C)-Risedronate) . Stability testing under varying pH and temperature conditions is critical for formulation development .

Q. What pharmacokinetic properties influence the bioavailability of this compound?

  • Methodological Answer: Bioavailability is limited by poor intestinal absorption due to high hydrophilicity. Studies in male rats using cross-over designs reveal low oral absorption (<1%) and rapid renal clearance. Intravenous administration shows a biphasic elimination profile, with bone-targeted accumulation observed via gamma scintigraphy . Adjustments for renal impairment in chronic kidney disease (CKD) patients require dose titration based on glomerular filtration rate (GFR) .

Q. What analytical techniques validate the purity and stability of this compound in pharmaceutical formulations?

  • Methodological Answer: HPLC with UV detection (λ = 265 nm) is standard for quantifying purity, while mass spectrometry (LC-MS/MS) confirms molecular integrity. Stability studies under ICH guidelines (e.g., 25°C/60% RH) assess degradation products. Phosphate-specific colorimetric assays (e.g., molybdenum blue method) quantify active pharmaceutical ingredient (API) content in nanosponge formulations .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize the formulation of this compound-loaded nanosponges?

  • Methodological Answer: A 3² full factorial design evaluates critical variables (e.g., polymer-to-drug ratio, cross-linking time). Response surface methodology (RSM) optimizes particle size (target: 200–400 nm) and entrapment efficiency (>85%). In vitro characterization includes drug release kinetics (e.g., Higuchi model) and cytotoxicity assays on osteoblast cell lines .

Q. What experimental designs are effective for analyzing the effects of formulation variables on this compound delivery systems?

  • Methodological Answer: Central composite design (CCD) identifies interactions between variables (e.g., surfactant concentration, solvent evaporation rate). For nanosponges, a Box-Behnken design minimizes trials while maximizing data on zeta potential and polydispersity index (PDI). In vivo efficacy is validated via dual-energy X-ray absorptiometry (DXA) scans in osteoporotic rat models .

Q. How do proteomic and transcriptomic analyses elucidate the molecular mechanisms of this compound in osteocytes?

  • Methodological Answer: Transcriptome profiling (microarrays) of MLO-Y4 osteocytes treated with 10⁻⁷ M this compound reveals upregulation of zinc-binding proteins (e.g., metallothioneins). Shotgun proteomics identifies differential expression of osteoclastogenesis inhibitors (e.g., osteoprotegerin). Pathway enrichment analysis (KEGG/GO) links these changes to Wnt/β-catenin signaling modulation .

Q. How should researchers address contradictions in clinical trial data regarding this compound’s efficacy across patient subgroups?

  • Methodological Answer: Stratified analysis of phase III trials (n > 15,000) shows no increased atrial fibrillation (AF) risk (P = 1.0 for 5 mg/day vs. placebo). However, post-hoc analyses in CKD subgroups reveal reduced vertebral fracture risk (HR = 0.56) but non-significant effects on hip fractures. Confounding factors (e.g., baseline BMD, adherence) are adjusted via multivariate Cox regression .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Non-linear mixed-effects modeling (NONMEM) quantifies exposure-response relationships. For fracture risk reduction, Kaplan-Meier survival curves with log-rank tests compare 5 mg/day vs. 150 mg/month regimens. Significance thresholds (P < 0.05) must align with pre-specified endpoints to avoid Type I errors .

Properties

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652680
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-29-6
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.